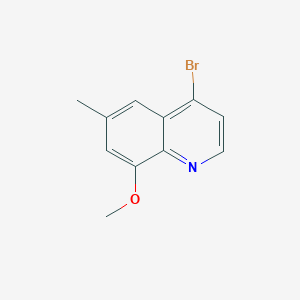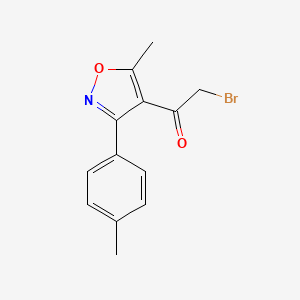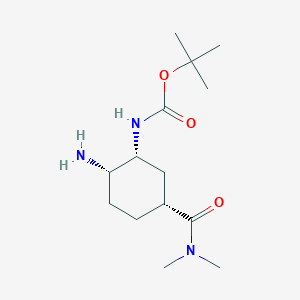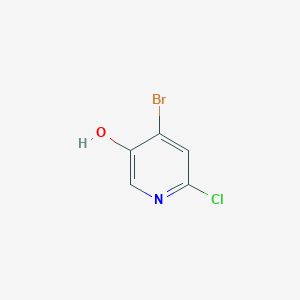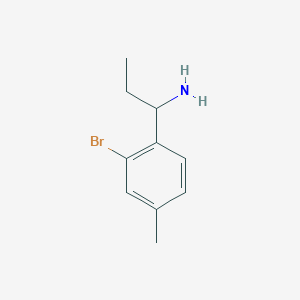
1-(2-Bromo-4-methylphenyl)-propylamine
Übersicht
Beschreibung
1-(2-Bromo-4-methylphenyl)-propylamine, also known as BMPPA, is a compound commonly used in scientific research. It has a wide range of applications in the field of biochemistry and physiology, and has been studied extensively in recent years. BMPPA is a relatively simple molecule, consisting of a benzene ring with a bromine atom and a methyl group attached, and a propylamine group. It is known to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives :1-(2-Bromo-4-methylphenyl)-propylamine serves as a precursor for various synthetic pathways. For instance, it has been utilized in the synthesis of substituted phenyl azetidines, potential antimicrobial agents. The synthesis process involves a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to different intermediates and eventually forming substituted phenyl azetidines. The synthesized compounds are characterized by various analytical methods and are screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Crystallographic Analysis :The compound has also been a subject in crystallographic studies to understand its structural properties. For example, crystal structure analysis was conducted for p-bromophenyl, di(o-bromo-p-methylphenyl)amine, providing insights into the molecular structure, bond angles, and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in various fields (Xue, Liu, Huang, & Gong, 2000).
Applications in Drug Synthesis
Anticancer Agents :Research has been directed towards synthesizing and evaluating derivatives of 1-(2-Bromo-4-methylphenyl)-propylamine for their potential anticancer activity. The synthesized compounds are subjected to in vitro testing against specific cancer cell lines, providing valuable insights into their efficacy and potential as therapeutic agents (Bajaj et al., 2017).
CCRs Antagonists :The compound has been implicated in the synthesis of advanced chemical entities such as CCR5 antagonists, which have applications in treating conditions like HIV. The practical synthesis of these antagonists involves a series of reactions, showcasing the versatility and importance of 1-(2-Bromo-4-methylphenyl)-propylamine in medicinal chemistry (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Legal High Identification :Additionally, the compound has been identified in studies concerning legal highs, where it's synthesized and analyzed to understand its properties and potential impacts. Such research provides valuable information for regulatory bodies and healthcare professionals (Hamby, Burnett, Jablonský, Twamley, Kavanagh, & Gardner, 2015).
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLTRVDCOXWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
